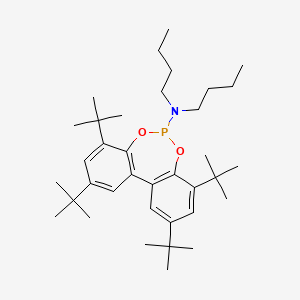










|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([C:16]2[C:17]([OH:30])=[C:18]([C:26]([CH3:29])([CH3:28])[CH3:27])[CH:19]=[C:20]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:21]=2)[C:8]([OH:15])=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[P:31](Cl)(Cl)Cl.[CH2:35]([NH:39][CH2:40][CH2:41][CH2:42][CH3:43])[CH2:36][CH2:37][CH3:38].C(N(CC)CC)C>C1(C)C=CC=CC=1>[C:22]([C:20]1[CH:19]=[C:18]([C:26]([CH3:29])([CH3:28])[CH3:27])[C:17]2[O:30][P:31]([N:39]([CH2:40][CH2:41][CH2:42][CH3:43])[CH2:35][CH2:36][CH2:37][CH3:38])[O:15][C:8]3[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:10][C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])=[CH:6][C:7]=3[C:16]=2[CH:21]=1)([CH3:25])([CH3:24])[CH3:23]
|


|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(C1)C(C)(C)C)O)C=1C(=C(C=C(C1)C(C)(C)C)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
53.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NCCCC
|
|
Name
|
|
|
Quantity
|
41.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is added dropwise in the course of 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
towards the end of the reaction, nitrogen gas
|
|
Type
|
ADDITION
|
|
Details
|
is again introduced
|
|
Type
|
ADDITION
|
|
Details
|
There is then added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
|
Type
|
CUSTOM
|
|
Details
|
2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the triethylamine hydrochloride which has precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
The toluene is afterwards evaporated off
|


Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC2=C(OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)N(CCCC)CCCC)C(=C1)C(C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |